ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate
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Overview
Description
Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by the presence of a diazenyl group (N=N) and a hydroxy group (-OH) attached to a butenoate ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the reaction of ethyl diazoacetate with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group (ketone or aldehyde).
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the diazenyl group.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate ester or amide formation.
Major Products Formed:
Oxidation: Formation of ethyl (E)-2-oxo-3-hydroxybut-2-enoate.
Reduction: Formation of ethyl (E)-2-amino-3-hydroxybut-2-enoate.
Substitution: Formation of various esters or amides depending on the reagents used.
Scientific Research Applications
Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its ester functionality
Mechanism of Action
The mechanism of action of ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate can be compared with other similar compounds such as:
Ethyl diazoacetate: Similar in structure but lacks the hydroxy group.
Ethyl (E)-2-diazenyl-3-oxobut-2-enoate: Similar but contains a carbonyl group instead of a hydroxy group.
Ethyl (E)-2-amino-3-hydroxybut-2-enoate: Similar but contains an amino group instead of a diazenyl group
The uniqueness of this compound lies in its combination of the diazenyl and hydroxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H10N2O3 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
ethyl (E)-2-diazenyl-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H10N2O3/c1-3-11-6(10)5(8-7)4(2)9/h7,9H,3H2,1-2H3/b5-4+,8-7? |
InChI Key |
GEKBBYCXLUURPY-QZZCXJOISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=N |
Origin of Product |
United States |
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